Product packaging for 1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine(Cat. No.:CAS No. 646037-39-0)

1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine

Cat. No.: B12887729
CAS No.: 646037-39-0
M. Wt: 195.17 g/mol
InChI Key: OIIPUFNXGPIVCV-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine (CAS 646037-39-0) is a high-purity chemical intermediate belonging to the 4-aminopyrazole class, a privileged scaffold in modern medicinal chemistry. This compound, with the molecular formula C 9 H 7 F 2 N 3 and a molecular weight of 195.17 g/mol, serves as a versatile building block for the synthesis of novel bioactive molecules . Its structure features a pyrazole ring substituted with a free amino group at the 4-position and a 3,5-difluorophenyl group at the 1-position, making it a valuable precursor for research into kinase inhibitors and other targeted therapies . The primary research value of this compound lies in the development of new anticancer agents. The 4-aminopyrazole core is a key structural component in several approved drugs and investigational compounds that function as potent inhibitors of various kinases and other cellular targets . Specifically, derivatives based on the this compound scaffold have been investigated as antiproliferative agents against human lung cancer cell lines (such as A549). The proposed mechanism of action for such derivatives involves the inhibition of tubulin polymerization, a critical process for cell division, thereby arresting the cell cycle and leading to apoptosis in cancerous cells . Researchers value this compound for its potential in creating novel small-molecule therapeutics that can overcome resistance to existing treatments. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage instructions. Store in a dark place under an inert atmosphere at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F2N3 B12887729 1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine CAS No. 646037-39-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646037-39-0

Molecular Formula

C9H7F2N3

Molecular Weight

195.17 g/mol

IUPAC Name

1-(3,5-difluorophenyl)pyrazol-4-amine

InChI

InChI=1S/C9H7F2N3/c10-6-1-7(11)3-9(2-6)14-5-8(12)4-13-14/h1-5H,12H2

InChI Key

OIIPUFNXGPIVCV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)N2C=C(C=N2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 3,5 Difluorophenyl 1h Pyrazol 4 Amine

Established Synthetic Pathways for 1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine

The construction of the 1,4-disubstituted pyrazole (B372694) core is typically achieved through the cyclocondensation of a substituted hydrazine (B178648) with a suitable three-carbon electrophilic partner. nih.govnih.gov

The primary and most classical method for synthesizing N-aryl pyrazoles is the condensation reaction between an arylhydrazine and a 1,3-dielectrophilic compound. nih.govrsc.org For the synthesis of this compound, the key starting material is (3,5-difluorophenyl)hydrazine. This hydrazine is reacted with a three-carbon synthon that possesses or can generate the C4-amino group.

A common strategy for installing an amino group at the C4 position of a pyrazole involves the use of precursors derived from malononitrile (B47326) or cyanoacetic acid derivatives. For instance, a plausible precursor for the target molecule would be an α-formyl- or α-acylaminoacetonitrile derivative which, upon condensation with (3,5-difluorophenyl)hydrazine, would cyclize to form the desired 4-aminopyrazole structure. Another approach involves the Ugi four-component condensation to create α-acylamino amides, which can then be cyclized with hydrazine to form 4-aminopyrazoles. chim.it

The general reaction mechanism involves the initial formation of a hydrazone by reaction of the hydrazine with a carbonyl group in the C3-precursor, followed by an intramolecular cyclization and subsequent dehydration or elimination to yield the aromatic pyrazole ring. beilstein-journals.orgmdpi.com The regioselectivity of the cyclization, which determines the final substitution pattern, is a critical aspect of this synthesis. beilstein-journals.org

The condensation reactions for pyrazole synthesis can be promoted by various catalytic systems to improve yields and shorten reaction times. nih.gov Both acid and base catalysis are commonly employed. Acids facilitate the initial condensation and the final dehydration step, while bases can be used to deprotonate the starting materials and intermediates. rsc.org

Modern synthetic protocols often utilize more advanced catalysts. These can include:

Metal Catalysts : Copper salts, such as copper triflate, have been shown to effectively catalyze the condensation of hydrazines with α,β-ethylenic ketones. nih.govmdpi.comnih.gov Rhodium and palladium catalysts are also used in multicomponent reactions and C-H activation strategies to build the pyrazole core. rsc.org

Nanocatalysts : Nano-ZnO has been reported as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles under aqueous conditions, offering excellent yields and simple work-up procedures. nih.gov

Organocatalysts : Simple organic molecules can also catalyze pyrazole formation. For example, p-toluenesulfonic acid is often used as an acid catalyst. rsc.org

Solvent and Medium : The choice of solvent can significantly influence the reaction outcome. While traditional syntheses often use solvents like ethanol (B145695) or acetic acid, newer "green" approaches utilize water or solvent-free conditions. nih.govrsc.org Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6), have also been used as both solvent and catalyst. nih.govmdpi.com

Catalyst TypeExample CatalystTypical Reaction ConditionsReference
Acid Catalystp-Toluenesulfonic acidReflux in organic solvent (e.g., ethanol) rsc.org
Metal CatalystCopper(II) triflate (Cu(OTf)₂)Ionic liquid, room temperature or gentle heating mdpi.comnih.gov
NanocatalystNano-Zinc OxideAqueous media, heating nih.gov
Base CatalystPotassium tert-butoxide (t-BuOK)Organic solvent (e.g., DMF) nih.gov

Strategies for Derivatization and Functionalization of the Pyrazole Scaffold

Once the this compound core is synthesized, it can be further modified to introduce diverse functionalities. nih.govmdpi.com This derivatization can occur at the pyrazole ring's carbon atoms or at the exocyclic amino group.

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.com

For pyrazole systems, the Vilsmeier-Haack reaction is a well-established method for introducing a formyl (-CHO) group, usually at the C4 position of the ring if it is unsubstituted. nih.govresearchgate.net In the case of this compound, the C4 position is already substituted. However, the electron-donating nature of the amino group strongly activates the pyrazole ring towards electrophilic substitution. The Vilsmeier-Haack reaction could potentially occur at the C5 position. The reaction of hydrazones with the Vilsmeier reagent is a known route to synthesize 1-aryl-4-formylpyrazoles. nih.govresearchgate.net Furthermore, 1,3-disubstituted 5-chloro-1H-pyrazoles have been successfully formylated at the C4-position under Vilsmeier-Haack conditions, demonstrating the utility of this reaction for functionalizing substituted pyrazoles. arkat-usa.org

Other ring functionalization techniques applicable to pyrazoles include halogenation (using reagents like NBS for bromination), nitration, and various transition-metal-catalyzed cross-coupling reactions (like Suzuki, Heck, and Sonogashira) on pre-halogenated pyrazole intermediates. mdpi.comrsc.org

The existing C4-amino group in this compound serves as a key handle for introducing further diversity. Standard amine chemistry can be applied, such as:

N-Alkylation and N-Arylation : The primary amine can be converted to secondary or tertiary amines through reactions with alkyl halides or through reductive amination with aldehydes and ketones.

Acylation : Reaction with acyl chlorides or anhydrides yields the corresponding amides.

Sulfonylation : Reaction with sulfonyl chlorides provides sulfonamides.

The introduction of additional amino groups or other substituents onto the pyrazole ring itself is a more complex task. One approach is to start with different precursors during the initial ring synthesis. chim.itmdpi.com For instance, using a β-ketonitrile in the initial condensation with hydrazine is a common method to directly obtain 3- or 5-aminopyrazoles. chim.it Multicomponent reactions offer an efficient way to assemble highly substituted pyrazoles, including those with multiple amino groups, in a single step. rsc.orgbeilstein-journals.org For example, a three-component reaction of an aldehyde, malononitrile, and a hydrazine can yield 5-aminopyrazole derivatives. rsc.orgresearchgate.net

Advanced Synthetic Methodologies for Related Pyrazole Systems

Research in pyrazole synthesis is continually evolving, with new methods offering greater efficiency, regioselectivity, and substrate scope. wustl.eduacs.org These advanced methodologies are applicable to the synthesis of complex pyrazole systems related to this compound.

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. rsc.orgbeilstein-journals.org These reactions are prized for their atom economy and operational simplicity. Various MCRs have been developed for pyrazole synthesis, often leading to fully substituted and highly functionalized products in one pot. rsc.org

Transition-Metal-Catalyzed C-H Functionalization : Instead of relying on pre-functionalized starting materials, direct C-H functionalization has emerged as a powerful strategy. rsc.org This approach allows for the direct formation of new C-C or C-heteroatom bonds by activating the C-H bonds of the pyrazole ring. Catalysts based on palladium, rhodium, and copper are frequently used to achieve arylation, alkylation, or amination of the pyrazole core with high regioselectivity. rsc.org

Synthesis from Other Heterocycles : Pyrazoles can be synthesized by the ring transformation of other heterocyclic systems. nih.gov For example, pyranones can react with hydrazines to yield pyrazoles. This strategy provides alternative synthetic routes to access diverse pyrazole structures. nih.gov

Advanced MethodologyDescriptionKey AdvantagesReference
Multicomponent ReactionsThree or more components react in a one-pot synthesis.High atom economy, operational simplicity, rapid access to complexity. rsc.orgbeilstein-journals.org
C-H FunctionalizationDirect formation of C-C or C-X bonds on the pyrazole ring.Avoids pre-functionalization, increases step economy. rsc.org
Heterocycle TransformationSynthesis of pyrazoles from other ring systems like pyranones.Provides alternative synthetic pathways and access to unique substitution patterns. nih.gov

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without isolating intermediates. These strategies are highly valuable for constructing complex molecules like substituted pyrazoles.

One-Pot Syntheses:

A common one-pot approach for N-arylpyrazoles involves the reaction of aryl nucleophiles with di-tert-butylazodicarboxylate (DBAD) and a 1,3-dicarbonyl compound or its equivalent. This method allows for the creation of diversely functionalized N-arylpyrazoles with high functional group tolerance, including for halogenated and fluorinated substrates. uni.lu The process typically involves the in situ formation of an aryllithium intermediate from an aryl halide, which then reacts with DBAD. Subsequent deprotection with an acid leads to the final pyrazole product. uni.lu While not explicitly detailed for this compound, this methodology represents a viable pathway for its synthesis.

Another one-pot method involves the reaction of chalcones with hydrazine under mechanochemical ball-milling conditions, which is an environmentally friendly approach. researchgate.net This solvent-free protocol offers short reaction times and a simple work-up procedure. researchgate.net

Multicomponent Reactions (MCRs):

MCRs are powerful tools for the synthesis of highly substituted pyrazoles. A notable example is the three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water, which provides a sustainable route to 1-H-pyrazole derivatives. longdom.org The use of water as a solvent and a catalytic amount of ammonium (B1175870) acetate (B1210297) makes this an environmentally benign process. longdom.org

For the synthesis of 5-aminopyrazole-4-carbonitriles, a three-component reaction of an aromatic aldehyde, malononitrile, and a phenylhydrazine (B124118) derivative is often employed. researchgate.netresearchgate.net Various catalysts, including iodine, ionic liquids, and nanoparticles, have been utilized to promote this transformation in green media. researchgate.net A plausible mechanism for a related iodine-mediated three-component reaction to form multi-substituted aminopyrazoles involves the initial formation of a thiosemicarbazide (B42300) from hydrazine and isothiocyanate, which then condenses with a 1,3-dicarbonyl compound. Subsequent intramolecular cyclization and sulfur elimination yield the final pyrazole product. acs.org

The synthesis of pyrazolo[3,4-b]quinolines can be achieved through a three-component reaction catalyzed by L-proline, although the initially reported products were later identified as 4,4'-(phenyl-methylene)-bis-(3-methyl-1-phenylpyrazol-5-oles). nih.gov However, other MCRs have been successfully developed for pyrazolo[3,4-b]quinoline synthesis, showcasing the versatility of this approach. nih.gov

Examples of One-Pot and Multicomponent Reactions for Pyrazole Synthesis
Reaction TypeReactantsKey FeaturesReference
One-PotAryl nucleophiles, di-tert-butylazodicarboxlate, 1,3-dicarbonyl compoundsFunctional group-tolerant, rapid, regioselective uni.lu
One-PotChalcones, HydrazineMechanochemical ball-milling, solvent-free researchgate.net
Three-ComponentEnaminones, Benzaldehyde, Hydrazine-HClAqueous medium, sustainable longdom.org
Three-ComponentAromatic aldehydes, Malononitrile, PhenylhydrazineCatalyst-free in green media, high efficiency researchgate.net
Three-Component5-aminopyrazoles, AzlactonesSolvent-free, leads to pyrazolo[3,4-b]pyridin-6-ones nih.gov

Tandem Reactions in Pyrazole Synthesis

Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular transformations where the product of the first reaction becomes the substrate for the next. These processes are highly efficient for building complex molecular architectures from simple starting materials.

A notable example is the tandem catalytic cross-coupling/electrocyclization of enol triflates and diazoacetates to produce 3,4,5-trisubstituted pyrazoles. researchgate.netrsc.org This methodology offers a high degree of structural complexity and regiocontrol. researchgate.net The reaction proceeds through the formation of a vinyl diazoacetate intermediate, which then undergoes electrocyclic ring-closure. researchgate.net

Another tandem approach involves the reaction between amine-functionalized enaminones and aryl sulfonyl hydrazines in the absence of a metal catalyst. mdpi.com This process, which can be carried out in water, leads to substituted pyrazoles. mdpi.com The use of β-enaminoketoesters, prepared via a tandem Blaise-acylation, provides a general and highly regioselective route to 1-phenylpyrazoles. rsc.org

The reaction of pyrazolin-5-ones with α,β-unsaturated trifluoromethyl ketones can proceed through a tandem Michael addition/aromatization/cyclization sequence to yield trifluoromethylated pyranopyrazoles. mdpi.com Similarly, a tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one provides a catalyst-free method to synthesize 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol)s. researchgate.net

Examples of Tandem Reactions in Pyrazole Synthesis
Reaction TypeKey Intermediates/StepsProduct ClassReference
Cross-Coupling/ElectrocyclizationVinyl diazoacetate3,4,5-Trisubstituted pyrazoles researchgate.netrsc.org
C(sp²)-H Sulfonylation/Annulation-Sulfonylated pyrazoles guidechem.com
Blaise-Acylation/Cyclizationβ-enaminoketoesters1-Phenylpyrazoles rsc.org
Knoevenagel-Michael ReactionArylmethylene pyrazolone4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol)s researchgate.net

Spectroscopic and Analytical Techniques for Structural Elucidation (General Mention)

The unambiguous determination of the structure of novel compounds like this compound is critically dependent on a suite of spectroscopic and analytical techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for the structural analysis of pyrazole derivatives. rsc.orgrsc.org In the ¹H NMR spectrum of a typical 1-aryl-4-aminopyrazole, one would expect to see distinct signals for the pyrazole ring protons, the aromatic protons of the phenyl ring, and the amine protons. The coupling patterns and chemical shifts of the aromatic protons on the 3,5-difluorophenyl ring would provide key information about the substitution pattern. For instance, the fluorine atoms would influence the chemical shifts of the adjacent protons. uran.ua

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and elemental composition of the synthesized compound. uran.ua High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can also offer structural clues. For fluorinated compounds, the presence of fluorine isotopes can lead to characteristic patterns in the mass spectrum. uran.ua

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in the crystal lattice. nih.gov This technique can unambiguously establish the regiochemistry of substitution on the pyrazole ring and the conformation of the molecule, including the dihedral angles between the pyrazole and phenyl rings. nih.gov For example, in the crystal structure of a related compound, (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone, the dihedral angles between the pyrazole and benzene (B151609) rings were determined to be 78.4 (3)° and 78.6 (4)° for the two molecules in the asymmetric unit. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. In the case of this compound, characteristic absorption bands for the N-H stretching of the amine group, C-F stretching of the difluorophenyl group, and C=N and C=C stretching of the pyrazole and aromatic rings would be expected. researchgate.net

Spectroscopic and Analytical Techniques for Pyrazole Characterization
TechniqueInformation ObtainedReference
¹H NMRProton environment, coupling patterns, chemical shifts rsc.orgrsc.org
¹³C NMRCarbon skeleton, presence of fluorine (C-F coupling) rsc.orgpreprints.org
Mass Spectrometry (MS/HRMS)Molecular weight, elemental composition, fragmentation patterns rsc.orguran.ua
X-ray Crystallography3D molecular structure, bond lengths and angles, conformation nih.govnist.gov
Infrared (IR) SpectroscopyPresence of functional groups (N-H, C-F, C=N) researchgate.net

Biological Activity Profiles and Molecular Mechanisms of Pyrazole Based Compounds

Enzyme and Receptor Modulation

Pyrazole-containing molecules have demonstrated a remarkable ability to interact with a wide array of biological targets, including kinases, cyclooxygenases, carbonic anhydrases, meprins, monoamine oxidases, and cannabinoid receptors. The versatility of the pyrazole (B372694) ring allows for structural modifications that can be fine-tuned to achieve high potency and selectivity for these targets.

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. mdpi.com The pyrazole scaffold has proven to be a key structural element in the design of numerous kinase inhibitors. google.comacs.org Several pyrazole-based compounds have been approved by the US FDA as protein kinase inhibitors, including Avapritinib, Asciminib, Crizotinib, Encorafenib, Erdafitinib, Pralsetinib, Pirtobrutinib, and Ruxolitinib. acs.org

p38 MAP Kinase:

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular response to inflammatory cytokines and stress. nih.gov Pyrazole urea-based compounds have been identified as potent inhibitors of p38 MAP kinase. nih.govrti.org These inhibitors function by stabilizing a conformation of the kinase that is incompatible with ATP binding. rti.org A notable example is BIRB 796, a clinical candidate developed for the treatment of inflammatory diseases, which demonstrates significant improvements in binding and cellular potency. nih.gov The structure-activity relationship (SAR) studies of these compounds have highlighted the importance of lipophilic pharmacophores that fit into a specific kinase pocket. rti.org

Bruton Tyrosine Kinase (BTK):

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies and autoimmune diseases. mdpi.com Aminopyrazole carboxamide derivatives have been developed as potent covalent inhibitors of BTK. nih.gov Some of these compounds utilize a cyanamide-based reversible-covalent mechanism, which provides high potency for BTK while maintaining selectivity over other kinases like EGFR. nih.gov The development of both irreversible and reversible pyrazole-based BTK inhibitors is an active area of research. mdpi.com

Epidermal Growth Factor Receptor (EGFR):

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a vital role in cell proliferation and is frequently mutated or overexpressed in various cancers. rti.org Pyrazole and pyrazolopyridine derivatives have been investigated as dual inhibitors of EGFR and VEGFR-2. These compounds act as tyrosine kinase inhibitors (TKIs), blocking the signaling pathways that lead to cell growth and division. acs.org For instance, Nazartinib, a novel EGFR-TKI, has shown efficacy against EGFR-mutated non-small cell lung cancer. acs.org

Aurora-A Kinase:

Aurora kinases are essential for the regulation of mitosis, and their overexpression is linked to cancer. semanticscholar.org Pyrazole-based compounds have been developed as potent inhibitors of Aurora-A kinase. semanticscholar.orgconsensus.app For example, a novel class of pyrazole analogues has been designed and shown to exhibit significant cytotoxicity against cancer cell lines by suppressing Aurora-A kinase activity. semanticscholar.org AT9283, a 4-pyrazolamine derivative, is a multitargeted kinase inhibitor with potent activity against Aurora kinases. researchgate.net

Cyclin-Dependent Kinase-2 (CDK2):

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a valid strategy for cancer therapy. nih.gov Pyrazole-based scaffolds have demonstrated selectivity and potency as CDK2 inhibitors. nih.govmdpi.com Novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been developed that exhibit potent CDK2 inhibitory activity, leading to cell cycle arrest and apoptosis in cancer cells.

Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
CompoundTarget KinaseInhibitory Activity (IC50/Ki)
BIRB 796p38 MAP KinasePotent inhibitor (Clinical Candidate)
Aminopyrazole CarboxamidesBTKPotent covalent inhibitors
NazartinibEGFR4.18 nM (H1975 cells), 6.12 nM (H3255 cells), 1.52 nM (HCC827 cells)
AT9283Aurora A/B3 nM (Aurora A), 3 nM (Aurora B)
Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative)CDK2Ki = 0.005 µM

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. google.com The pyrazole scaffold is a well-established pharmacophore for COX inhibitors, most notably exemplified by celecoxib, a selective COX-2 inhibitor. google.comnih.gov Pyrazole derivatives have been extensively studied for their anti-inflammatory properties, which are primarily mediated through the inhibition of COX enzymes. google.com

Many pyrazole-based compounds exhibit selective inhibition of COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. google.com Structure-activity relationship studies have revealed that the substitution pattern on the pyrazole ring is crucial for both potency and selectivity. For instance, 1,5-diarylpyrazoles with a benzenesulfonamide moiety have shown significant COX-2 inhibitory activity.

Inhibitory Activity of Pyrazole-Based COX Inhibitors
Compound TypeTarget EnzymeInhibitory Activity (IC50)Selectivity Index (SI)
CelecoxibCOX-20.055 µM179.4
Fluorinated 1,5-diarylpyrazolesCOX-20.049 - 0.057 µM201.8 - 253.1
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02 µM225
Pyrazole-thiazole hybridCOX-2/5-LOX0.03 µM (COX-2)-

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. rti.org Pyrazole-based sulfonamides have emerged as effective inhibitors of several human carbonic anhydrase (hCA) isoforms. mdpi.comrti.org

Studies have shown that pyrazolo[4,3-c]pyridine sulfonamides and pyrazoline-based aromatic sulfamates can inhibit cytosolic isoforms hCA I and II, as well as the tumor-associated transmembrane isoforms hCA IX and XII. mdpi.comgoogle.com The inhibitory activity and isoform selectivity of these compounds are highly dependent on the substitution pattern on the pyrazole ring. google.com For example, some pyrazole derivatives have shown low nanomolar inhibition constants (KI) against hCA II, IX, and XII. google.com

Inhibitory Activity of Pyrazole-Based Carbonic Anhydrase Inhibitors
Compound ClassTarget IsoformInhibition Constant (KI) Range
Pyrazolo[4,3-c]pyridine sulfonamideshCA I58.8 - 8010 nM
Pyrazoline-based aromatic sulfamateshCA II0.42 - 90.1 nM
Pyrazoline-based aromatic sulfamateshCA IX0.72 - 63.6 nM
Pyrazoline-based aromatic sulfamateshCA XII0.88 - 85.2 nM
1,3,5-trisubstituted-pyrazolineshCA I316.7 - 533.1 nM
1,3,5-trisubstituted-pyrazolineshCA II412.5 - 624.6 nM

Meprins are metalloproteinases that are implicated in various pathological conditions, including inflammation and fibrosis. mdpi.com Pyrazole-based compounds have been identified as potent inhibitors of both meprin α and meprin β. mdpi.com The 3,5-diphenylpyrazole scaffold, in particular, has shown high potency against meprin α. mdpi.com

Structure-activity relationship studies have revealed that modifications at the 3 and 5 positions of the pyrazole ring can modulate the inhibitory activity and selectivity between the two meprin isoforms. mdpi.com The introduction of different functional groups on the aryl moieties can influence interactions with the S1 and S1' pockets of the enzymes. mdpi.com For instance, some N-substituted pyrazole derivatives have been synthesized that exhibit potent pan-meprin inhibition, while others show high selectivity for meprin α over meprin β. mdpi.com

Inhibitory Activity of Pyrazole-Based Meprin Inhibitors
Compound TypeTarget EnzymeInhibitory Activity (Ki(app))Selectivity Factor (SF)
3,5-diphenylpyrazole (7a)Meprin αLow nanomolar range-
3,4,5-substituted pyrazolesMeprin α/βVaries with substitutionVaries with substitution
N-substituted 3,5-diphenylpyrazolesMeprin α/βVaries with substitutionVaries with substitution

Monoamine oxidase (MAO) is an enzyme responsible for the degradation of monoamine neurotransmitters. mdpi.com Selective inhibition of MAO-B is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. mdpi.com Pyrazoline derivatives have been extensively investigated as selective and reversible MAO-B inhibitors. google.com

Halogenated pyrazolines, in particular, have demonstrated potent MAO-B inhibition. nih.gov For instance, compound EH7, a fluorinated pyrazoline, exhibited a high potency against MAO-B with an IC50 value in the nanomolar range and a high selectivity index. nih.gov The structure-activity relationship studies indicate that the presence and position of substituents on the phenyl rings of the pyrazoline scaffold significantly influence the inhibitory activity and selectivity. nih.gov

Inhibitory Activity of Pyrazoline-Based MAO-B Inhibitors
CompoundTarget EnzymeInhibitory Activity (IC50/Ki)Selectivity Index (SI)
EH7 (Fluorinated pyrazoline)MAO-BIC50 = 0.063 µM133.0
EH6 (Chlorinated pyrazoline)MAO-BPotent inhibitor> 55.8
Pyrazoline carboxylates (3a)MAO-B0.92 µM-
Pyrazoline carboxylates (3b)MAO-B1.11 µM2.88

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor that is primarily expressed in the brain and is involved in various physiological processes. nih.gov Pyrazole derivatives have been instrumental in the development of CB1 receptor antagonists, with rimonabant being a well-known example. mdpi.com These compounds have been investigated for their potential in treating conditions like obesity.

Structure-activity relationship studies of pyrazole-based CB1 antagonists have identified key structural features required for potent and selective activity. nih.gov These include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov The development of tricyclic pyrazole-based compounds has led to ligands with high affinity and selectivity for either CB1 or CB2 receptors. mdpi.com

Binding Affinities of Pyrazole-Based CB1 Receptor Antagonists
Compound TypeTarget ReceptorBinding Affinity (Ki)
Rimonabant (SR141716A)CB1Nanomolar range
1,4-dihydroindeno[1,2-c]pyrazole derivativesCB1/CB2Varies with substitution
Benzofuro[3,2-c]pyrazole derivativesCB1/CB2Varies with substitution

P2X7 Receptor Antagonism

The P2X7 receptor, an ATP-gated ion channel, plays a significant role in inflammatory processes, making it a therapeutic target for various diseases. frontiersin.orgnih.gov Research into selective P2X7 receptor antagonists has explored a variety of heterocyclic scaffolds to identify potent inhibitors. Within this research, the nature of the heterocyclic core has been identified as a critical determinant of antagonist activity. nih.gov

Studies comparing different five-membered heterocyclic rings have found that the potency of these compounds as P2X7 antagonists varies significantly based on the core structure. A noted trend in potency is: tetrazole > triazole > pyrazole > imidazole. nih.gov This hierarchy indicates that while pyrazole-containing compounds do exhibit P2X7 receptor antagonism, they are generally less potent than their tetrazole and triazole counterparts. nih.gov This structure-activity relationship is crucial for the rational design of new P2X7 antagonists, guiding chemists to select more potent heterocyclic cores for further development. The development of P2X7 antagonists continues to be an active area of research, with several compounds undergoing investigation for neuroinflammatory and other disorders. nih.govfrontiersin.org

Angiotensin-Converting Enzyme (ACE) Inhibition

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure, and its inhibition is a primary strategy for managing hypertension. The search for novel ACE inhibitors has extended to various chemical classes, including pyrazole derivatives. A series of chalcones and their corresponding pyrazole derivatives were synthesized and evaluated for their potential to inhibit ACE. stemcell.comnih.gov

In these studies, both the precursor chalcones and the resulting pyrazole compounds demonstrated ACE inhibitory activity. nih.gov The investigation revealed that specific substitutions on the pyrazole ring were crucial for activity. Among the tested compounds, pyrazole 15 was identified as the most potent inhibitor in its series, exhibiting an IC₅₀ value of 0.213 mM. nih.gov This finding highlights the potential of the pyrazole scaffold as a foundational structure for the development of new non-peptide ACE inhibitors.

Cholecystokinin-1 Receptor Antagonism

The cholecystokinin-1 (CCK1) receptor, also known as the CCKA receptor, is primarily found in the gastrointestinal system and is involved in processes like satiety and gastric acid secretion. wikipedia.org Antagonists of this receptor have therapeutic potential, and high-throughput screening efforts have identified pyrazole-based compounds as potent CCK1 receptor antagonists. nih.govnih.gov

Following the initial discovery of a diarylpyrazole lead compound, extensive structure-activity relationship (SAR) studies were conducted to optimize its potency and properties. nih.govpatsnap.com These investigations utilized combinatorial chemistry, including both solution-phase and solid-phase library synthesis, to systematically evaluate the impact of different substituents on the pyrazole core. nih.govnih.gov This matrix-based synthesis approach allowed for a detailed analysis of the SAR, revealing both additive and non-additive effects of various chemical modifications on antagonist activity. nih.gov The research confirmed that the pyrazole scaffold is a viable and promising chemotype for creating potent and selective CCK1 receptor antagonists. patsnap.com

Antimicrobial and Anti-Infective Properties

The pyrazole nucleus is a core component in a wide array of compounds demonstrating significant antimicrobial and anti-infective capabilities. mdpi.com Its derivatives have been extensively studied and have shown broad-spectrum activity against various pathogens. mdpi.com

Antibacterial Activity

Pyrazole derivatives have emerged as potent antibacterial agents, showing efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.gov The antibacterial activity is highly dependent on the substitutions on the pyrazole ring. For instance, a series of aminoguanidine-derived 1,3-diphenyl pyrazoles displayed significant activity against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 μg/ml. nih.gov Certain pyrazole-thiazole hybrids have also shown potent activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Bactericidal Concentration (MBC) values below 0.2 μM. nih.gov Molecular docking studies suggest that these compounds may exert their effect by targeting topoisomerase II and topoisomerase IV. nih.gov

Antibacterial Activity of Selected Pyrazole-Based Compounds
Compound ClassBacterial StrainActivity (MIC/MBC)Reference
Aminoguanidine-derived 1,3-diphenyl pyrazolesEscherichia coli 19241 μg/ml (MIC) nih.gov
Aminoguanidine-derived 1,3-diphenyl pyrazolesMultidrug-resistant Staphylococcus aureus1–32 μg/ml (MIC) nih.gov
Pyrazole-thiazole hybridsS. aureus & Klebsiella planticola1.9/7.8 μg/ml to 3.9/7.8 μg/ml (MIC/MBC) nih.gov
Quinoline-substituted pyrazolesS. aureus, S. epidermidis, B. subtilis0.12–0.98 μg/ml (MIC) nih.gov
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideStaphylococcus aureus2.9–7.8 µg/mL (MIC) nih.gov
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideBacillus subtilis2.9–7.8 µg/mL (MIC) nih.gov

Antifungal Activity

The pyrazole scaffold is a key feature in many compounds with significant antifungal properties. researchgate.netresearchgate.net These derivatives have been tested against a range of fungal pathogens, including human pathogens like Candida albicans and Aspergillus niger, as well as phytopathogenic fungi that affect agriculture. nih.govmdpi.com

The effectiveness of these compounds is often compared to standard antifungal agents like fluconazole and carbendazol. nih.govmdpi.com Certain pyrazoleacetamide derivatives have demonstrated notable activity against C. albicans and A. niger with MIC values of 50 μg/ml. nih.gov In the realm of agricultural science, isoxazolol pyrazole carboxylates have shown potent activity against phytopathogens. One such compound exhibited an EC₅₀ value of 0.37 μg/mL against Rhizoctonia solani, a value superior to that of the commercial fungicide carbendazol. researchgate.netmdpi.com

Antifungal Activity of Selected Pyrazole-Based Compounds
Compound ClassFungal StrainActivity (MIC/EC₅₀)Reference
Pyrazoleacetamide Derivatives (OK-7, OK-8)Candida albicans50 μg/ml (MIC) nih.gov
Pyrazoleacetamide Derivatives (OK-7, OK-8)Aspergillus niger50 μg/ml (MIC) nih.gov
Isoxazolol Pyrazole Carboxylate (7ai)Rhizoctonia solani0.37 μg/mL (EC₅₀) researchgate.netmdpi.com
Pyrazole Carboxamide (7bg)Marssonina coronaria7.93 μg/mL (EC₅₀) researchgate.net
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideCandida albicans62.5–125 µg/mL (MIC) nih.gov
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideAspergillus niger62.5–125 µg/mL (MIC) nih.gov

Anti-tubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the development of novel anti-tubercular agents. acs.org Pyrazole-containing compounds have been identified as a promising class of molecules in this effort. researchgate.net Numerous studies have demonstrated the potent activity of pyrazole derivatives against the virulent Mtb H37Rv strain. japsonline.comnih.gov

Substituted pyrazole-4-carboxamides, for example, have shown significant activity, with some derivatives exhibiting MIC values as low as 3.12 μg/ml against Mtb H37Rv. japsonline.com Other series, such as pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids, have also yielded potent compounds with MICs of 12.5 μg/mL. acs.org Furthermore, research into 1,3,5-trisubstituted pyrazoles has identified compounds with low micromolar MIC values and favorable physicochemical profiles with no cytotoxic effects. nih.gov The mechanism of action for some of these pyrazole-based inhibitors has been linked to the inhibition of MmpL3, a crucial mycobacterial membrane protein. nih.gov

Anti-tubercular Activity of Selected Pyrazole-Based Compounds (against M. tuberculosis H37Rv)
Compound Class/NumberActivity (MIC)Reference
Pyrazole Carboxamide (5e)3.12 μg/ml japsonline.com
Pyrazole Carboxamide (5g, 5m)6.25 μg/ml japsonline.com
Pyrazolylpyrazoline-clubbed hybrid (9k, 9o)12.5 μg/mL acs.org
1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivative12.5 µM researchgate.net
1,3,5-trisubstituted pyrazolesLow micromolar range nih.gov

Antimalarial Activity

The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the development of novel antimalarial agents. Pyrazole derivatives have shown considerable promise in this area, with numerous studies demonstrating their potent antiplasmodial effects. These compounds often act through various mechanisms, targeting essential parasite enzymes and processes.

Research has shown that pyrazole derivatives can inhibit parasite enzymes such as dihydrofolate reductase (DHFR), falcipain-2, and protein kinases, which are crucial for parasite survival and replication. For instance, some pyrazole-pyrazoline hybrids substituted with benzenesulfonamide have been found to be active against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with a proposed mechanism of action involving the inhibition of β-hematin formation.

Several studies have highlighted specific pyrazole-based compounds with significant antimalarial activity. For example, a series of 5-anilino-3-(hetero)arylpyrazoles were evaluated for their antiplasmodial activity, with some derivatives showing micromolar IC₅₀ values against both D10 (chloroquine-sensitive) and W2 (chloroquine-resistant) strains of P. falciparum nih.govmdpi.com. Similarly, hydrazine-coupled pyrazole derivatives have demonstrated promising suppression of parasitemia in mice infected with Plasmodium berghei researchgate.net. The antimalarial potential of these compounds is often influenced by the nature and position of substituents on the pyrazole ring, as demonstrated by structure-activity relationship (SAR) studies.

Compound TypeTarget/MechanismActivity DetailsReference
5-Anilino-3-(hetero)arylpyrazolesInhibition of Plasmodium growthMicromolar IC₅₀ values against D10 and W2 strains of P. falciparum. nih.govmdpi.com
Pyrazole-pyrazoline benzenesulfonamide hybridsβ-hematin inhibitionActive against both chloroquine-sensitive (3D7) and chloroquine-resistant (RKL-9) strains of P. falciparum.
Hydrazine-coupled pyrazolesParasitemia suppressionPromising suppression of Plasmodium berghei in infected mice. researchgate.net
N-substituted chloro-pyrazolinesFalcipain-2 inhibitionPyrazoline B showed the best activity against P. falciparum 3D7. waocp.org

Antileishmanial Activity

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health problem. The current treatments are often limited by toxicity, high cost, and emerging resistance. Pyrazole derivatives have been identified as a promising class of compounds with potent antileishmanial activity against various Leishmania species.

Several studies have demonstrated the efficacy of pyrazole-based compounds against both the promastigote and amastigote stages of Leishmania parasites, including L. aethiopica, L. donovani, L. infantum, and L. major. For instance, certain hydrazine-coupled pyrazole derivatives have displayed superior activity against Leishmania aethiopica isolates compared to standard drugs like miltefosine and amphotericin B deoxycholate researchgate.net.

The mechanism of action for some of these compounds is believed to involve an antifolate pathway, targeting enzymes like pteridine reductase 1 (PTR1) in the parasite. This was suggested by studies where the antileishmanial activity of certain pyrazolylpyrazoline derivatives was reversed by the addition of folic and folinic acids, similar to the effect observed with the known antifolate drug trimethoprim srrjournals.com. In-depth mechanistic studies of some novel pyrazole derivatives have shown that they can induce cell death in Leishmania donovani through the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and induction of lipid accumulation mdpi.com.

Compound TypeLeishmania SpeciesActivity DetailsReference
Hydrazine-coupled pyrazolesL. aethiopicaCompound 13 was 174-fold more active than miltefosine and 2.6-fold more active than amphotericin B deoxycholate. researchgate.net
Pyrazolylpyrazoline derivativesL. aethiopicaShowed promising activity against promastigote and amastigote forms, with a proposed antifolate mechanism. srrjournals.com
Novel pyrazole derivativesL. donovaniInduced cell death via ROS generation and mitochondrial dysfunction. IC₅₀ values in the range of 5 to 13 μM. mdpi.com
3-Phenyl-4-cyano pyrazolesL. infantum, L. tropicaShowed micromolar activity against both species.

Antiviral Activity (e.g., HIV-1 Capsid Binding)

The human immunodeficiency virus type 1 (HIV-1) capsid protein (CA) is a critical component of the virus, playing essential roles in both the early and late stages of the viral life cycle, including reverse transcription, nuclear import, and virion assembly. This makes the capsid an attractive target for antiretroviral therapy. Pyrazole-containing compounds have emerged as a significant class of HIV-1 capsid inhibitors.

A notable class of these inhibitors is the 4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-ones (pyrrolopyrazolones). These small molecules have been shown to bind to a specific site on the N-terminal domain (NTD) of the HIV-1 CA protein nih.gov. This binding can have a stabilizing effect on the capsid complexes, preventing the timely uncoating of the viral core and thereby inhibiting the early stages of viral replication post-entry nih.gov. The interaction often involves hydrogen bonding between the pyrazole ring of the inhibitor and key residues of the capsid protein, such as Asn-57 nih.gov.

The development of pyrazole-based capsid inhibitors has led to clinically approved drugs. Lenacapavir (GS-6207), the first FDA-approved capsid inhibitor, is a pyrazole-based compound that demonstrates potent anti-HIV activity against multi-drug-resistant strains rsc.org. It functions by binding to the interface between capsid protomers, disrupting the normal processes of capsid assembly and disassembly. Other experimental pyrazole compounds have also been shown to inhibit HIV-1 replication by targeting various stages of the viral life cycle, including viral entry and the activity of reverse transcriptase rsc.org.

Compound ClassTargetMechanism of ActionReference
Pyrrolopyrazolones (e.g., BI-1, BI-2)HIV-1 Capsid (CA) N-terminal domainBinds to a pocket on the CA-NTD, stabilizing capsid complexes and preventing uncoating. nih.gov
Lenacapavir (GS-6207)HIV-1 Capsid (CA)Binds to the interface between capsid protomers, disrupting both assembly and disassembly. rsc.org
Other Pyrazole DerivativesHIV-1 Reverse Transcriptase, Viral EntryInhibition of key viral enzymes and prevention of viral entry into host cells. rsc.org

Anticancer and Antiproliferative Investigations

The development of novel therapeutic agents to combat cancer is a continuous effort in medicinal chemistry. Pyrazole derivatives have been extensively investigated for their anticancer and antiproliferative properties, demonstrating a wide range of activities against various cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Cytotoxic Effects on Various Cancer Cell Lines

Numerous studies have reported the potent cytotoxic effects of pyrazole-based compounds against a broad spectrum of human cancer cell lines. These include, but are not limited to, breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), colon cancer (HCT-116), leukemia (K562, Jurkat), and hepatocellular carcinoma (HepG2).

The cytotoxic efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values. For example, a novel pyrazole derivative, PTA-1, exhibited cytotoxicity in the low micromolar range across 17 different human cancer cell lines, while showing less toxicity to non-cancerous cells mdpi.comnih.gov. Another study on pyrazole derivatives in triple-negative breast cancer cells (MDA-MB-468) identified a compound, 3f, with an IC₅₀ value of 14.97 µM after 24 hours, which was more potent than the standard drug Paclitaxel researchgate.netwaocp.orgnih.govnih.gov. Similarly, certain pyrazole N-aryl sulfonate derivatives have shown marked dose-dependent inhibition of oral squamous carcinoma cell lines (CAL-27 and SAS) mdpi.com. The cytotoxic effects are highly dependent on the specific chemical structure of the pyrazole derivative and the cancer cell line being targeted.

Compound/DerivativeCancer Cell Line(s)IC₅₀/EC₅₀ ValuesReference
PTA-117 human cancer cell linesLow micromolar range mdpi.comnih.gov
Compound 3fMDA-MB-468 (Triple-negative breast cancer)14.97 µM (24h), 6.45 µM (48h) researchgate.netwaocp.orgnih.govnih.gov
Pyrazole N-aryl sulfonates (4b, 4d)CAL-27, SAS (Oral squamous carcinoma)26.04–61.52 µM mdpi.com
TOSINDMDA-MB-231 (Breast adenocarcinoma)17.7 ± 2.7 µM (72h) nih.gov
PYRINDMCF7 (Breast adenocarcinoma)39.7 ± 5.8 µM (72h) nih.gov
Compound 2A549 (Human lung adenocarcinoma)220.20 µM mdpi.comnih.gov

Mechanisms of Growth Inhibition and Cell Apoptosis Induction

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved through the modulation of key apoptotic pathways.

One common mechanism involves the generation of reactive oxygen species (ROS). Elevated ROS levels can lead to oxidative stress, which in turn triggers apoptotic signaling cascades. For instance, the pyrazole derivative 3f was shown to provoke apoptosis in MDA-MB-468 cells, accompanied by an elevated level of ROS and increased activity of caspase-3, a key executioner enzyme in apoptosis researchgate.netwaocp.orgnih.govnih.gov. The activation of caspases, both initiator (e.g., caspase-8, caspase-9) and executioner (e.g., caspase-3, caspase-7), is a hallmark of apoptosis.

Furthermore, pyrazole derivatives can modulate the expression of proteins involved in the regulation of apoptosis, such as the Bcl-2 family of proteins. Some 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to inhibit the anti-apoptotic protein Bcl-2, leading to the activation of pro-apoptotic proteins like Bax and p53, ultimately resulting in apoptosis rsc.org. The induction of apoptosis by these compounds has been confirmed through various assays, including Annexin V-FITC/PI staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis researchgate.netwaocp.orgnih.govnih.gov.

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, pyrazole-based compounds can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints. The cell cycle is a tightly regulated process, and its disruption can prevent cancer cells from dividing and proliferating.

Several studies have demonstrated the ability of pyrazole derivatives to arrest the cell cycle at different phases. For example, the compound 3f was found to induce cell cycle arrest in the S phase in MDA-MB-468 cells researchgate.netwaocp.orgnih.govnih.gov. Another pyrazole derivative, PTA-1, was shown to arrest MDA-MB-231 cells in both the S and G2/M phases mdpi.comnih.gov. Similarly, a 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative caused a significant cell cycle arrest in the S-phase in Jurkat leukemia cells researchgate.netnih.gov.

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are well-recognized for their potent anti-inflammatory and analgesic properties. nih.govrjpbr.com A notable example is celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor containing a pyrazole moiety, which is widely used to manage pain and inflammation. nih.govrjpbr.com The anti-inflammatory action of many pyrazole-based compounds is attributed to their ability to inhibit COX enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain. nih.gov

Research has led to the synthesis of numerous pyrazole derivatives with significant anti-inflammatory and analgesic potential. For instance, a novel pyrazole derivative, 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (FR140423), demonstrated potent, dose-dependent anti-inflammatory effects in carrageenin-induced paw edema and adjuvant arthritis models, proving to be two- to three-fold more potent than indomethacin. nih.gov Furthermore, FR140423 exhibited dose-dependent anti-hyperalgesic effects and, unlike indomethacin, also produced an analgesic effect in the tail-flick test, suggesting a unique mechanism that may involve opioid pathways, as its effects were blocked by the mu-opioid antagonist naloxone. nih.gov

In other studies, newly synthesized N¹-substituted pyrazoles, both with and without an acetamide linkage, have shown substantial anti-inflammatory activity, with some compounds exhibiting up to 90.40% inhibition in relevant assays. tandfonline.com These compounds also displayed significant analgesic activity, with some providing up to 100% protection in pain models. tandfonline.com The fusion of a thiophene nucleus, also known for its anti-inflammatory action, with a pyrazole ring has been explored to create potent anti-inflammatory agents. nih.govrjpbr.com A series of such compounds, derived from substituted chalcones and phenyl hydrazine (B178648), demonstrated notable anti-inflammatory and analgesic activities in in-vivo studies. nih.govrjpbr.com

The structural features of pyrazole derivatives play a crucial role in their anti-inflammatory and analgesic efficacy. For example, the addition of an adamantyl residue to a 1,5-diaryl pyrazole was found to enhance its anti-inflammatory activity. nih.gov The development of these compounds as selective COX-2 inhibitors remains a key strategy to provide effective anti-inflammatory and analgesic therapies with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Table 1: Anti-inflammatory and Analgesic Activity of Selected Pyrazole Derivatives

Compound Model/Assay Observed Effect Reference
3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (FR140423) Carrageenin-induced paw edema More potent than indomethacin nih.gov
FR140423 Adjuvant arthritis More potent than indomethacin nih.gov
FR140423 Yeast-induced hyperalgesia Dose-dependent anti-hyperalgesic effect nih.gov
N¹-substituted pyrazoles In-vivo anti-inflammatory assays Up to 90.40% inhibition tandfonline.com
N¹-substituted pyrazoles In-vivo analgesic assays Up to 100% protection tandfonline.com
Thiophene-fused pyrazoles (5a-5f) In-vivo anti-inflammatory and analgesic assays Potent analgesic and anti-inflammatory action nih.govrjpbr.com
1,5-diaryl pyrazole with adamantyl residue Edema formation Lower antiedematogenic effect than celecoxib nih.gov

Other Pharmacological Activities

Beyond their well-established anti-inflammatory and analgesic roles, pyrazole-based compounds exhibit a broad spectrum of other pharmacological activities, highlighting their versatility as therapeutic scaffolds.

The pyrazole structure is a key feature in a number of compounds with significant anticonvulsant activity. nih.gov Research has shown that certain substituted pyrazoles can offer protection against seizures in various animal models. minia.edu.egbohrium.com For instance, in a study evaluating a series of newly synthesized pyrazole derivatives, compound 7h was identified as the most potent anticonvulsant agent in both maximal electroshock seizure and subcutaneous pentylenetetrazole assays in mice. nih.gov This compound also demonstrated a considerable CNS depressant effect without causing behavioral alterations. nih.gov

Another study focused on pyrazolone derivatives found that compounds 11a, 11b, and 11d exhibited a remarkable protective effect against clonic seizures induced by pentylenetetrazole (PTZ). minia.edu.egbohrium.com The efficacy of these compounds was comparable to that of phenobarbital sodium and more potent than phenytoin sodium at the tested dose levels. minia.edu.egbohrium.com The structure-activity relationship of these compounds is critical, with the presence of specific substituent groups on the phenyl ring influencing their anticonvulsant potency. ijper.org For example, compounds with an electron-withdrawing group like fluorine, chlorine, or a nitro group at specific positions on the phenyl ring showed the most promising activity. ijper.org

Several pyrazole derivatives have been investigated for their potential antidepressant effects. minia.edu.egbohrium.com The mechanism of action for some of these compounds is believed to involve the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin and norepinephrine. nih.govnih.gov Pyrazoline, a dihydro derivative of pyrazole, has been a particularly fruitful scaffold for the development of MAO inhibitors. nih.gov

In one study, diacylhydrazine derivatives containing a pyrazole moiety, specifically compounds 4a and 4b, demonstrated marked antidepressant activity in the tail suspension behavioral despair test, with their efficacy being nearly twice that of the standard drug imipramine at the same dose. minia.edu.egbohrium.com The structure-activity relationship studies have indicated that the nature of substituents on the pyrazole ring can significantly impact the antidepressant potency. For instance, the replacement of a polar 4-hydroxyphenyl substituent with a bulky hydrophobic 1-naphthyl group on a pyrazoline nucleus was found to significantly reduce the antidepressant effect. nih.gov Conversely, the presence of a dimethoxyphenyl group on the pyrazole ring lowered the MAO inhibition potency compared to a hydroxyphenyl radical. nih.gov

Many pyrazole derivatives have been shown to possess significant antioxidant properties. nih.govresearchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Pyrazole-based compounds can act as free radical scavengers, mitigating oxidative damage. researchgate.net

In one study, a series of new sulfonamides derived from ampyrone, a pyrazole congener, were synthesized and evaluated for their antioxidant activity using the DPPH assay. nih.gov Compound 4e from this series exhibited excellent antioxidant activity (92.64%), comparable to the standard ascorbic acid (96.69%). nih.gov The presence of chloro substitution along with an acetamide or quinoline ring was found to contribute to the good antioxidant and antimicrobial activities of these compounds. nih.gov

Another investigation into 4-aminopyrazol-5-ol hydrochlorides, analogs of the potent antioxidant Edaravone, revealed that these compounds exhibited pronounced antioxidant activity. researchgate.net The introduction of amino and hydroxyl groups into the pyrazole nucleus was confirmed to be important for their antioxidant properties. researchgate.net Furthermore, a series of pyrazole derivatives containing a naphthalene moiety were synthesized and showed excellent radical scavenging activity in DPPH, nitric oxide, and superoxide radical scavenging assays. nih.gov

The neuroprotective potential of pyrazole derivatives has garnered increasing attention, with research suggesting their utility in combating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. semanticscholar.orgnih.gov Oxidative stress is a key contributor to neurodegeneration, and the antioxidant properties of many pyrazole compounds underpin their neuroprotective effects. acgpubs.org

A study investigating phenylacetamide derivatives bearing a 1H-pyrazole ring found that certain compounds could restore cell viability in a neurotoxicity model, suggesting their potential as neuroprotective agents. acgpubs.org Specifically, compounds that also exhibited acetylcholinesterase (AChE) inhibitory activity were identified as promising leads for further development. acgpubs.org The pyrazole scaffold has been a focus for developing novel entities as neuroprotective agents with the aim of discovering molecules with minimal adverse effects and better efficacy in improving neurological conditions. nih.gov

In the context of Parkinson's disease, pyrazole derivatives have also been explored. globalresearchonline.net While direct antiparkinsonian activity is an area of ongoing research, the neuroprotective effects of these compounds are highly relevant. For example, CNB-001, a pyrazole derivative of curcumin, has been found to have broad neuroprotective activity. mdpi.com Another pyrazole-containing compound, anle138b, has shown the ability to inhibit the formation of pathological tau aggregates, a hallmark of several neurodegenerative diseases. mdpi.com

Table 2: Other Pharmacological Activities of Selected Pyrazole Derivatives

Activity Compound/Derivative Class Model/Assay Key Finding Reference
Anticonvulsant Compound 7h Maximal electroshock seizure & s.c. pentylenetetrazole assays Most potent anticonvulsant in the series nih.gov
Anticonvulsant Pyrazolone derivatives (11a, 11b, 11d) PTZ-induced clonic seizures Remarkable protective effect, comparable to phenobarbital minia.edu.egbohrium.com
Antidepressant Diacylhydrazines (4a, 4b) Tail suspension behavioral despair test Nearly twice the activity of imipramine minia.edu.egbohrium.com
Antidepressant Pyrazoline derivatives MAO inhibition assays Potent MAO inhibitors nih.govnih.gov
Antioxidant Pyrazole-based sulfonamide (4e) DPPH assay 92.64% antioxidant activity nih.gov
Antioxidant 4-aminopyrazol-5-ol hydrochlorides In-vitro antioxidant assays Pronounced antioxidant activity researchgate.net
Neuroprotective Phenylacetamide derivatives with pyrazole Neurotoxicity model Restored cell viability acgpubs.org
Neuroprotective CNB-001 (Curcumin derivative) General neuroprotection assays Broad neuroprotective activity mdpi.com

Q & A

Q. Basic

  • Electron-Withdrawing Groups (e.g., -F) : Increase ring acidity (pKa ~4–5 for NH) and enhance metabolic stability .
  • Methyl Groups : Improve lipophilicity (logP ↑) but may sterically hinder interactions in tight binding pockets.
  • Amino Groups (-NH₂) : Participate in hydrogen bonding, critical for target engagement. Fluorine substituents on the phenyl ring enhance bioavailability via reduced oxidative metabolism .

How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Advanced

  • Systematic Substituent Variation : Modify the 3,5-difluorophenyl group (e.g., replace F with Cl, OCH₃) and the pyrazole 4-amine (e.g., alkylation, acylation) .
  • Biological Assays : Test derivatives against panels of related targets (e.g., kinases, GPCRs) to identify selectivity profiles.
  • Pharmacokinetic Profiling : Assess solubility (shake-flask method), plasma stability, and CYP450 inhibition to prioritize candidates .

What are the stability considerations for this compound under different storage conditions?

Q. Basic

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the amine group.
  • Solution Stability : In DMSO, aliquot and freeze (-80°C) to prevent oxidation; avoid repeated freeze-thaw cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.